4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Description
4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A closely related compound, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, was synthesized using Et3SiH/I2 as a reducing agent, and its structure was analyzed using various spectroscopic methods (Jayaraman, Sridharan, & Nagappan, 2010).
- The compound's structural arrangements, especially in solvates, have been a subject of research, highlighting its versatility in different molecular environments (Singh & Baruah, 2009).
Potential Biological and Pharmacological Activities
- Studies on derivatives of tetrahydro[1]benzothiophene, a structural component of the compound, have shown promise in antibacterial and anti-inflammatory activities, suggesting potential biological applications (Narayana et al., 2006).
- The exploration of the pyrrole component, another structural aspect of the compound, has been linked to the synthesis of active antitumoral agents, indicating a potential for cancer research (Silva et al., 2012).
Advanced Material and Chemical Applications
- Derivatives of this compound have been studied for their application in developing new materials like conducting polymers, which have applications in electrochromic devices (Variş et al., 2006).
- Research on similar structures has explored their use in creating self-assembled monolayers and improving properties of copolymerized layers, which is significant for advanced material science (Schneider et al., 2017).
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-5-4-6-10-11(9)12(14(16)17)13(18-10)15-7-2-3-8-15/h2-3,7-9H,4-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXDYJWYZLBRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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